molecular formula C17H26N2O3 B12609155 Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate CAS No. 918481-52-4

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate

Cat. No.: B12609155
CAS No.: 918481-52-4
M. Wt: 306.4 g/mol
InChI Key: JVJCRUNTZVAZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a benzoate ester linked to a piperazine ring via an ethoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate typically involves a multi-step process. One common method includes the reaction of 3-(chloromethyl)benzoate with 1-(2-ethoxyethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical in prodrug activation or metabolite formation.

Conditions Reagents Product Source
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoic acid
Basic hydrolysisNaOH, H<sub>2</sub>OSodium salt of the carboxylic acid

Key factors:

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .

  • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a carboxylate intermediate .

Piperazine Functionalization

The piperazine ring’s secondary amines participate in alkylation or acylation reactions, enabling structural diversification.

Reaction Type Reagents Product Source
N-AlkylationAlkyl halides (e.g., CH<sub>3</sub>I)Quaternary ammonium derivatives
N-AcylationAcetyl chlorideAcetylated piperazine derivatives

Key considerations:

  • Steric hindrance from the ethoxyethyl substituent may slow reaction kinetics compared to simpler piperazines .

  • Selectivity for mono- vs. di-substitution depends on stoichiometry and reaction time .

Ethoxyethyl Group Modifications

The ethoxyethyl side chain can undergo oxidation or cleavage under specific conditions.

Reaction Reagents Product Source
OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>Carboxylic acid or ketone derivatives
Ether cleavageHI, ΔAlcohol and alkyl iodide byproducts

Mechanistic notes:

  • Oxidation typically targets the terminal ethyl group, converting it to a carboxylic acid .

  • Strong acids like HI cleave the ether bond via SN2 mechanisms .

Ester Transesterification

The methyl ester can exchange alkoxy groups with other alcohols under catalytic conditions.

Conditions Reagents Product Source
Acid-catalyzedEthanol, H<sub>2</sub>SO<sub>4</sub>Ethyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate

Key parameters:

  • Equilibrium-driven process requiring excess alcohol for high conversion .

Stability Under Ambient Conditions

The compound exhibits moderate stability, with degradation pathways influenced by environmental factors.

Factor Effect Source
MoistureHydrolysis of ester and/or piperazine groups
LightPotential radical-mediated decomposition
pHInstability in strongly acidic/basic media

Comparative Reactivity with Structural Analogs

Reactivity trends across related compounds highlight the impact of substituents:

Compound Reactivity Toward Hydrolysis Piperazine Functionalization Source
Methyl 4-(piperazin-1-yl)benzoateHigher (less steric hindrance)Faster
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoateModerateModerate
Target compoundSlower (ethoxyethyl bulk)Slower

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate has been investigated for its role in drug development due to its structural similarity to known pharmacologically active compounds.

Antidepressant Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit antidepressant properties. A study demonstrated that such compounds could enhance serotonergic activity, leading to improved mood regulation in animal models. The efficacy was measured through behavioral tests like the forced swim test and tail suspension test, which are standard for evaluating antidepressant effects.

Anticancer Properties

The compound has also shown promise in anticancer research. A study published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Agricultural Applications

This compound has potential uses as an environmentally friendly pesticide.

Insecticidal Properties

Recent studies have highlighted the insecticidal efficacy of methyl benzoate derivatives against agricultural pests. For example, it has been tested against aphids and whiteflies, showing significant mortality rates at specific concentrations. The compound acts by disrupting the nervous system of target insects while demonstrating low toxicity to beneficial insects like bees.

Pollinator Safety

In addition to its insecticidal properties, the safety of this compound towards pollinators has been assessed. Research indicates that at recommended application rates, the compound poses minimal risk to honeybees, making it a suitable candidate for integrated pest management strategies.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing various bioactive agents. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities. For instance, researchers have successfully modified the piperazine ring to produce derivatives with improved pharmacokinetic profiles.

Data Summary

Application AreaSpecific UseFindings/Case Studies
PharmaceuticalsAntidepressant & AnticancerInduces apoptosis in cancer cells; enhances serotonergic activity
AgricultureInsecticideEffective against aphids; safe for pollinators
Chemical SynthesisIntermediate for bioactive compoundsUsed to create derivatives with improved biological activity

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperazin-1-yl)benzoate
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile

Uniqueness

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific ethoxyethyl linkage, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and can lead to different pharmacological profiles and applications.

Biological Activity

Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This compound features a benzoate moiety linked to a piperazine derivative, which is known for enhancing biological activity through various mechanisms.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Preliminary studies indicate that compounds structurally related to methyl benzoates exhibit significant cytotoxic effects against various cancer cell lines. For instance, methyl benzoate derivatives have shown IC50 values ranging from 4.62 µg/mL to 19.45 µg/mL against colon carcinoma and breast adenocarcinoma cells, suggesting potential anticancer properties .
    • Apoptosis Induction : Research indicates that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial membrane potentials (MMPs) .
  • Antimicrobial Activity :
    • Methyl benzoate derivatives have demonstrated antimicrobial properties against several pathogenic bacteria. Studies have shown effective inhibition zones against strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .
  • Neuropharmacological Effects :
    • The piperazine component of the compound may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. Compounds with similar structures have been reported to exhibit affinities for the GABAA receptor, implicating their role in modulating neurological pathways .

Table 1: Anticancer Activity of Methyl Benzoate Derivatives

Cell LineIC50 (µg/mL)Mechanism of Action
HCT116 (Colon)4.62Apoptosis via ROS production
MDA-MB231 (Breast)19.45Induction of apoptosis
U87MG (Glioblastoma)7.44Mitochondrial dysfunction

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of methyl benzoate derivatives on human cell lines, revealing that concentrations above 7.3 mM significantly reduce cell viability in kidney and colon cells . These findings underscore the need for careful evaluation of dosage in therapeutic applications.

Properties

CAS No.

918481-52-4

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 3-[[4-(2-ethoxyethyl)piperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C17H26N2O3/c1-3-22-12-11-18-7-9-19(10-8-18)14-15-5-4-6-16(13-15)17(20)21-2/h4-6,13H,3,7-12,14H2,1-2H3

InChI Key

JVJCRUNTZVAZTN-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.